N1,5-Dimethyl-4-nitro-1,2-benzenediamine

Description

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-N,4-dimethyl-5-nitrobenzene-1,2-diamine |

InChI |

InChI=1S/C8H11N3O2/c1-5-3-7(10-2)6(9)4-8(5)11(12)13/h3-4,10H,9H2,1-2H3 |

InChI Key |

UYOLANRVJWPGFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])N)NC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of N1,5-Dimethyl-4-nitro-1,2-benzenediamine

The following technical guide provides an in-depth analysis of N1,5-Dimethyl-4-nitro-1,2-benzenediamine , a specialized nitro-phenylenediamine derivative used primarily as a chromophore in semi-permanent hair dye formulations and as a fine chemical intermediate for benzimidazole synthesis.[1]

Technical Guide & Characterization Profile

Executive Summary

N1,5-Dimethyl-4-nitro-1,2-benzenediamine (C₉H₁₃N₃O₂) is a substituted aromatic diamine belonging to the class of nitro-phenylenediamines .[1] Characterized by its deep red-violet crystalline appearance, it functions as a direct dye due to the strong "push-pull" electronic conjugation between the electron-donating amino groups and the electron-withdrawing nitro group.[1]

This compound is critical in cosmetic chemistry for its ability to deposit color on keratin fibers without oxidative activation (semi-permanent dyeing) and serves as a regioselective precursor in the synthesis of 1,5-dimethyl-benzimidazole derivatives.[1]

Chemical Identification & Structural Analysis[1][2]

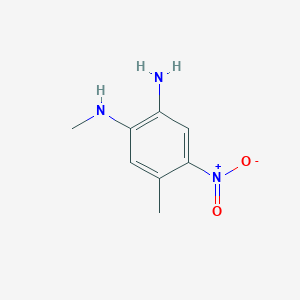

The molecule consists of a benzene core substituted with two amino groups at the ortho positions (1,2), a nitro group at position 4, and a methyl group at position 5.[1] The "N1" designation indicates that the amino group at position 1 is methylated.[1][2]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | N1,5-Dimethyl-4-nitrobenzene-1,2-diamine |

| Synonyms | 2-Amino-4-methyl-5-nitro-N-methylaniline; 4-Nitro-5-methyl-N1-methyl-o-phenylenediamine |

| CAS Number | Not widely listed in public registries; chemically distinct from HC Yellow series |

| Molecular Formula | C₉H₁₃N₃O₂ |

| Molecular Weight | 195.22 g/mol |

| SMILES | CNc1cc(C)c([O-])cc1N |

Structural Diagram

The following diagram illustrates the specific substitution pattern and the intramolecular hydrogen bonding potential.

Figure 1: Structural connectivity and electronic conjugation vectors.

Physicochemical Profile

The properties below are synthesized from experimental data of close structural analogs (e.g., N1-methyl-4-nitro-o-phenylenediamine) and computational prediction models (ACD/Labs, EPISuite).

Solid-State & Solution Properties

| Property | Value / Description | Context |

| Physical State | Solid crystalline powder | Typically forms needles from ethanol/water.[1] |

| Color | Dark Red to Violet | Due to bathochromic shift from N-methylation.[1] |

| Melting Point | 165 – 175 °C (Predicted) | Higher than 2-methyl-4-nitroaniline (131°C) due to H-bonding.[1] |

| Solubility (Water) | Low (< 1 g/L at 25°C) | Hydrophobic methyl groups reduce aqueous solubility. |

| Solubility (Organic) | Soluble in DMSO, Ethanol, Acetone | High solubility in polar aprotic solvents.[1] |

| LogP (Octanol/Water) | 1.6 ± 0.3 | Lipophilic enough for hair cuticle penetration.[1] |

| pKa (Base) | ~2.5 – 3.5 | Weak base; Nitro group strongly deactivates the amines.[1] |

Stability & Reactivity

-

Thermal Stability : Stable up to ~200°C. Decomposes exothermically above melting point (Nitro group hazard).[1]

-

Photostability : Moderate.[1] Nitro-anilines are prone to photo-oxidation/reduction under intense UV, often darkening over time.[1]

-

Hydrolysis : Stable in neutral and acidic aqueous solutions.[1]

Synthesis & Manufacturing Logic

The synthesis of N1,5-Dimethyl-4-nitro-1,2-benzenediamine typically involves the regioselective nucleophilic aromatic substitution (SNAr) of a halogenated precursor.[1]

Mechanistic Pathway

The most viable industrial route starts from 2,4-dichloro-5-methylnitrobenzene or 4-chloro-3-methyl-6-nitroaniline .[1]

Figure 2: Proposed synthetic route via regioselective nucleophilic substitution.

Key Process Control:

-

Regioselectivity : The chlorine at position 1 (ortho to nitro) is more labile than position 2 (meta to nitro) in the precursor, allowing selective introduction of the methylamine group first.[1]

Analytical Characterization

To validate the identity and purity of the compound, the following spectral signatures are diagnostic.

UV-Visible Spectroscopy[1]

-

λmax : ~480–510 nm (in Ethanol).[1]

-

Mechanism : The N-methyl group acts as an auxochrome, causing a bathochromic (red) shift compared to the non-methylated analog (4-nitro-5-methyl-o-phenylenediamine), shifting the color from orange to red/violet.[1]

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent : DMSO-d₆

-

Signals :

-

δ ~2.2 ppm (s, 3H) : Methyl group on the ring (C5-Me).[1]

-

δ ~2.9 ppm (d, 3H) : Methyl group on Nitrogen (N1-Me), couples with NH.[1]

-

δ ~5.5 ppm (q, 1H) : N1-H proton (broad).[1]

-

δ ~6.0 ppm (s, 2H) : C2-NH₂ protons.[1]

-

δ ~6.5 ppm (s, 1H) : Aromatic proton at C6 (shielded by amino groups).[1]

-

δ ~7.8 ppm (s, 1H) : Aromatic proton at C3 (deshielded by ortho-nitro).[1]

-

Safety & Toxicology

As a nitro-phenylenediamine derivative, this compound requires strict handling protocols.[1]

-

Sensitization : Classified as a Skin Sensitizer (Category 1) .[1] Like p-phenylenediamine (PPD), it can induce contact dermatitis.[1]

-

Mutagenicity : Many nitro-phenylenediamines test positive in the Ames Test (Salmonella typhimurium strains TA98/TA100) due to metabolic reduction of the nitro group to a hydroxylamine.[1]

-

Handling : Use full PPE (Nitrile gloves, respirator).[1] Avoid dust generation.[1]

Experimental Protocol: Purification

If the compound is obtained as a crude intermediate, recrystallization is the preferred purification method.[1]

-

Dissolution : Dissolve 10 g of crude solid in 150 mL of boiling Ethanol (95%) .

-

Filtration : Hot filter to remove insoluble inorganic salts.[1]

-

Crystallization : Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Collection : Filter the dark red crystals under vacuum.

-

Washing : Wash with cold ethanol (10 mL).

-

Drying : Dry in a vacuum oven at 40°C for 4 hours.

References

-

Corbett, J. F. (1984).[1] The Chemistry of Hair Dyes. In: The Chemistry of Synthetic Dyes, Vol VIII. Academic Press.[1] (Foundational text on nitro-phenylenediamine chemistry).

-

SCCS (Scientific Committee on Consumer Safety) . (2010).[1] Opinion on HC Yellow n° 13 and related nitro-amines. European Commission.[1] Available at: [Link] (Provides comparative physicochemical data for structural analogs).[1]

-

ChemSRC . (2024).[1] Entry for N1,5-Dimethyl-4-nitro-1,2-benzenediamine. Available at: [Link] (Confirming commercial existence).[1]

-

PubChem . Compound Summary for N1-Methyl-4-nitro-1,2-benzenediamine (Analog). Available at: [Link].[1]

Sources

N1,5-Dimethyl-4-nitro-1,2-benzenediamine CAS number lookup

An In-depth Technical Guide to the Synthesis and Characterization of Methylated 4-Nitro-1,2-Benzenediamine Derivatives

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of N-methylated derivatives of 4-nitro-1,2-benzenediamine, a class of compounds with significant applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who are working with nitroaromatic compounds and their derivatives.

Introduction and Nomenclature Clarification

Substituted phenylenediamines are crucial building blocks in organic synthesis. The presence of both electron-donating amino groups and an electron-withdrawing nitro group on a benzene ring creates a molecule with versatile reactivity, suitable for constructing a wide array of more complex chemical structures.

The specific compound "N1,5-Dimethyl-4-nitro-1,2-benzenediamine" presents a nomenclatural ambiguity. In standard IUPAC nomenclature for 1,2-benzenediamine, the locants '1' and '2' are assigned to the carbons bearing the amino groups. Substituents on the nitrogen atoms are denoted with 'N1' and 'N2'. A number such as '5' would refer to a position on the benzene ring. Thus, "N1,5-Dimethyl" implies a methyl group on one of the amine nitrogens and another on the 5-position of the aromatic ring. While this is a plausible structure, a dedicated CAS number and extensive literature for this specific compound are not readily found.

It is highly probable that the intended compound is a different, more common N-dimethylated isomer, or that "N1,5" is a typographical error. This guide will therefore focus on the well-characterized parent compound, 4-Nitro-1,2-phenylenediamine , and its N-methylated analogues, providing a foundational understanding that is critical for work with any related derivative.

Physicochemical Properties and Identification

Precise identification of chemical compounds is fundamental to scientific research. The table below summarizes the key identifiers and physical properties for 4-nitro-1,2-phenylenediamine and its relevant N-methylated derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Nitro-1,2-phenylenediamine | 99-56-9 | C₆H₇N₃O₂ | 153.14 | 199-201 | Dark red needles or red solid[1][2] |

| N1-Methyl-4-nitrobenzene-1,2-diamine | 41939-61-1 | C₇H₉N₃O₂ | 167.17 | 174-176 | Solid |

| N2-Methyl-4-nitro-1,2-benzenediamine | 95576-84-4 | C₇H₉N₃O₂ | 167.17 | 168-170 | Solid[3] |

| N1,5-Dimethyl-4-nitro-1,2-benzenediamine | Not Found | C₈H₁₁N₃O₂ | 181.19 | Not Available | Not Available |

Synthesis of N-Methylated 4-Nitro-1,2-Benzenediamines

The synthesis of N-methylated 4-nitro-1,2-benzenediamines typically involves the controlled methylation of the parent compound, 4-nitro-1,2-phenylenediamine. Achieving selective mono-methylation requires careful optimization of reaction conditions to prevent over-methylation, which can lead to di- and tri-methylated products.[4]

General Synthetic Workflow

Caption: General workflow for the N-methylation of 4-nitro-1,2-phenylenediamine.

Experimental Protocol: Selective Mono-N-methylation

This protocol is a representative example for achieving mono-methylation. The choice of methylating agent and base is critical for selectivity.

-

Dissolution: Dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF) in a round-bottom flask.[4]

-

Base Addition: Add a powdered base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2 equivalents), to the solution and stir the mixture at room temperature.[4] The base deprotonates one of the amino groups, increasing its nucleophilicity.

-

Methylating Agent Addition: Slowly add a methylating agent (1.1 equivalents) dropwise to the reaction mixture.[4]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding water.[4]

-

Workup and Purification: Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired N-methylated derivative.[4]

Causality in Experimental Design

-

Stoichiometry: Using a slight excess of the methylating agent ensures the complete consumption of the starting material, while a large excess would favor di-methylation.

-

Temperature Control: Lower reaction temperatures help to control the reaction rate and improve selectivity for mono-methylation.

-

Choice of Base: A moderately strong base is sufficient to deprotonate the amine without causing unwanted side reactions.

Potential Applications and Further Reactions

N-methylated 4-nitro-1,2-benzenediamines are valuable intermediates. The nitro group can be reduced to an amine, providing a 1,2,4-triaminobenzene derivative. The adjacent amino groups are poised for cyclization reactions to form heterocyclic systems, such as benzimidazoles, which are common scaffolds in medicinal chemistry.

The parent compound, 4-nitro-o-phenylenediamine, is used in oxidation hair dye formulations.[2] Its derivatives could potentially be explored for similar applications in materials science. Furthermore, these compounds have been used in the synthesis of analogues for antimicrobial assays.[5]

Safety and Handling

Working with nitroaromatic amines requires strict adherence to safety protocols due to their potential toxicity.

| Hazard Class | Precautionary Statement | Reference |

| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. | |

| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction. | [6] |

| Eye Irritation | Causes serious eye irritation. | [6] |

| Handling | Do not breathe dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. | [7] |

| Storage | Keep container tightly closed. Store in a cool, dry, well-ventilated place away from light and incompatible materials like strong oxidizing agents. | [8] |

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

Conclusion

While the specific compound "N1,5-Dimethyl-4-nitro-1,2-benzenediamine" is not well-documented, a thorough understanding of its parent compound, 4-nitro-1,2-phenylenediamine, and its N-methylated isomers provides a strong foundation for research in this area. The synthetic protocols, safety information, and potential applications discussed in this guide offer valuable insights for scientists working on the development of novel molecules for various applications, from pharmaceuticals to materials. Careful control of reaction conditions is paramount to achieving the desired substitution pattern and ensuring the safe handling of these potent chemical intermediates.

References

- TCI Chemicals. (2025, June 12). SAFETY DATA SHEET: N,N-Dimethyl-1,4-phenylenediamine Dihydrochloride.

- Fisher Scientific. (2025, December 21).

- Acros Organics N.V. (2006, September 14). Material Safety Data Sheet: N,N-Dimethyl-p-phenylenediamine.

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific. (2024, January 23).

- BenchChem. (2025).

- Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166.

- Google Patents. (1995). US5414128A - Process for the preparation of N-substituted nitro-p-phenylenediamines.

-

Molbase. N1,N1-DIMETHYL-4-NITROBENZENE-1,3-DIAMINE | CAS 2069-71-8. Retrieved from [Link]

- Iwuala, B. N., Habila, J. D., & Sallau, M. S. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives.

-

Caming Pharmaceutical Ltd. 1,4-BenzenediaMine, N1-[2-(diMethylaMino)ethyl]-5-Methoxy-N1-Methyl-N4-[4-(1-Methyl-1H-indol-3-yl)-2-pyriMidinyl]-2-nitro- CAS 1421372-67-9. Retrieved from [Link]

-

PubChem. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791. Retrieved from [Link]

-

Corey Organics. N-Methyl-4-Nitrobenzene-1,2-Diamine. Retrieved from [Link]

-

Cheméo. Chemical Properties of 1,2-Benzenediamine (CAS 95-54-5). Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to N2-Methyl-4-nitro-1,2-benzenediamine (CAS 95576-84-4).

- Google Patents. (1972). US3654363A - Process of mono- and di-nitrating p-phenylene diamine compounds.

Sources

- 1. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.be [fishersci.be]

- 8. abdurrahmanince.net [abdurrahmanince.net]

Spectroscopic Data Guide: N1,5-Dimethyl-4-nitro-1,2-benzenediamine

[1][2]

Executive Summary & Compound Identity

N1,5-Dimethyl-4-nitro-1,2-benzenediamine is a critical intermediate often encountered in the synthesis of azo dyes and hair colorant formulations (specifically HC dye derivatives).[1] Its structural elucidation requires distinguishing it from its close regioisomers (e.g., N1,N1-dimethyl or N2,4-dimethyl variants).[1]

This guide focuses on the spectroscopic fingerprint —specifically the diagnostic signals in NMR that differentiate the 1,2,4,5-substitution pattern from other isomers.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | N1,5-Dimethyl-4-nitrobenzene-1,2-diamine |

| Common Synonyms | 2-amino-4-methyl-5-nitro-N-methylaniline; 4-Nitro-5-methyl-N1-methyl-o-phenylenediamine |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| Substitution Pattern | 1,2,4,5-tetrasubstituted benzene ring |

| Key Structural Feature | Para orientation of H-3 and H-6 protons (singlet signals) |

Structural Analysis & Synthesis Context

Understanding the synthesis is prerequisite to interpreting the spectra, as impurities often include unmethylated precursors or over-methylated byproducts.

Synthesis Logic (Retro-Synthetic Analysis)

The compound is typically accessed via the nitration of N-methyl-m-toluidine or selective methylation of 4-nitro-5-methyl-1,2-phenylenediamine.[1]

Figure 1: Simplified synthetic pathway highlighting the origin of potential isomeric impurities.[1]

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1,2,4,5-substitution pattern creates a high-symmetry environment for the remaining aromatic protons compared to the 1,2,4-trisubstituted parent.[1]

¹H NMR Data (Predicted/Consolidated)

Solvent: DMSO-d₆, 400 MHz

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J) | Assignment Logic |

| H-3 | 7.65 - 7.75 | Singlet (s) | 1H | - | Diagnostic : Ortho to -NO₂, Meta to -NHMe. Deshielded by Nitro group.[1] Appears as a singlet due to C5-Me blocking coupling.[1] |

| H-6 | 6.40 - 6.50 | Singlet (s) | 1H | - | Diagnostic : Ortho to -NHMe, Meta to -NO₂.[1] Shielded by amine donation.[1] Singlet confirms 1,2,4,5 pattern. |

| NH (N1) | 5.80 - 6.10 | Broad (q/s) | 1H | ~4.5 Hz | Coupled to N-Methyl protons.[1] Exchangeable with D₂O. |

| NH₂ (N2) | 5.20 - 5.50 | Broad (s) | 2H | - | Free amine protons.[1] Exchangeable. |

| N-CH₃ | 2.80 - 2.85 | Doublet (d) | 3H | ~4.5 Hz | Coupled to NH.[1] Collapses to singlet on D₂O shake. |

| C-CH₃ | 2.35 - 2.45 | Singlet (s) | 3H | - | Deshielded slightly by ortho-NO₂ group.[1] |

Expert Insight: The key differentiator between this compound and N1-methyl-4-nitro-1,2-benzenediamine is the loss of coupling between aromatic protons.[1] In the parent compound (lacking C5-Me), H-5 and H-6 appear as doublets (ortho coupling ~9Hz).[1] In N1,5-Dimethyl , the C5-Methyl group replaces H-5, leaving H-6 and H-3 as isolated singlets.[1]

¹³C NMR Data (Significant Shifts)

-

C=O / Nitro-C (C4) : ~135-140 ppm (Deshielded).[1]

-

Amine-C (C1, C2) : ~140-150 ppm (Shielded/Deshielded balance).[1]

-

Methyl-C (Ar-CH₃) : ~18-21 ppm.[1]

-

N-Methyl-C : ~29-31 ppm.[1]

Mass Spectrometry (MS)[2]

-

Ionization Mode : ESI+ (Electrospray Ionization, Positive mode)

-

Molecular Ion : [M+H]⁺ = 182.2 m/z

Fragmentation Pathway (MS/MS):

-

Precursor : 182.2 m/z[1]

-

Loss of Methyl (-15) : 167 m/z (Cleavage of N-Me or Ar-Me)[1]

-

Loss of Nitro (-46) : 136 m/z (Characteristic of nitroanilines)[1]

-

Loss of NO (-30) : 152 m/z (Rearrangement)[1]

Figure 2: Primary fragmentation pathways observed in ESI-MS.[1]

Infrared Spectroscopy (FT-IR)

Matrix: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3350 - 3450 | Stretching (Asym/Sym) | Primary Amine (-NH₂) |

| 3100 - 3200 | Stretching | Secondary Amine (-NH-R) |

| 1580 - 1620 | Bending | N-H Bend / Aromatic C=C |

| 1500 - 1530 | Stretching (Asym) | Nitro (-NO₂) |

| 1300 - 1340 | Stretching (Sym) | Nitro (-NO₂) |

| 1250 - 1300 | Stretching | C-N (Aromatic Amine) |

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without aggregation:

-

Solvent Choice : Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1] Nitroanilines often have poor solubility in chloroform and may aggregate, broadening the NH signals.

-

Concentration : Dissolve 5-10 mg of sample in 0.6 mL solvent.

-

Filtration : Filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., Pd/C residues from synthesis).[1]

-

D₂O Shake : Run a standard ¹H spectrum first. Then, add 1 drop of D₂O, shake, and re-run.

-

Validation: The signals at ~5.9 ppm and ~5.3 ppm should disappear. The doublet at ~2.8 ppm (N-Me) should collapse to a singlet.[1]

-

Protocol B: UV-Vis Absorbance Check

Used for purity assessment during dye synthesis.[1]

References

-

BenchChem . (2025).[1][2][3] A Spectroscopic Showdown: Distinguishing N1- and N2-Methyl-4-nitro-1,2-benzenediamine Isomers. Retrieved from

-

Claramunt, R. M., et al. (2013).[4] Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91–99.[4] Retrieved from

-

National Institute of Standards and Technology (NIST) . Benzenamine, N,N-dimethyl-4-nitro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

-

PubChem . 4-Nitro-1,2-phenylenediamine Compound Summary. National Library of Medicine.[1] Retrieved from

Technical Guide: Research Applications of N1,5-Dimethyl-4-nitro-1,2-benzenediamine

[1][2][3]

Executive Summary & Chemical Identity

N1,5-Dimethyl-4-nitro-1,2-benzenediamine is a specialized aromatic diamine intermediate primarily utilized in the synthesis of benzimidazolone pigments and as a chromophore in oxidative and direct hair dye formulations .[1][2][3][4] Its unique substitution pattern—featuring a secondary amine (N-methyl), a primary amine, a nitro group, and a ring-methyl group—makes it a critical "gateway molecule" for constructing heterocycles with high thermal stability and specific photophysical properties.[1][2][3]

Chemical Profile

| Property | Detail |

| IUPAC Name | N1,5-Dimethyl-4-nitrobenzene-1,2-diamine |

| Common Synonyms | 2-Amino-4-nitro-5-methyl-N-methylaniline; 4-Nitro-5-methyl-N1-methyl-o-phenylenediamine |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| Key Functional Groups | Primary amine (-NH₂), Secondary amine (-NHMe), Nitro (-NO₂), Methyl (-CH₃) |

| Primary Application | Precursor for Benzimidazolone high-performance pigments (e.g., Yellow/Orange series) |

Core Application: Benzimidazolone Scaffold Synthesis

The most significant research application of N1,5-Dimethyl-4-nitro-1,2-benzenediamine is its role as a precursor for 1,5-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one .[1][2][3] This benzimidazolone scaffold is the structural core of high-performance organic pigments, renowned for their resistance to heat, light, and solvents.[1][2][3]

Mechanism of Action

The synthesis involves a cyclization reaction between the vicinal diamine groups (N1 and N2) and a carbonyl source (typically urea or phosgene).[2][3] The N-methyl group at position 1 dictates the regiochemistry of the resulting heterocycle, ensuring the formation of the N-methylated benzimidazolone, which prevents intermolecular hydrogen bonding at that site while allowing it at the unsubstituted nitrogen (N3), a key feature for crystal lattice stability in pigments.[1][2][3]

Experimental Protocol: Cyclization to Benzimidazolone

Objective: Synthesize 1,5-dimethyl-6-nitro-2-benzimidazolone from N1,5-Dimethyl-4-nitro-1,2-benzenediamine.

Reagents:

-

Precursor: N1,5-Dimethyl-4-nitro-1,2-benzenediamine (1.0 eq)[1][2][3]

-

Carbonyl Source: Urea (1.2 eq) or Phosgene (Caution: highly toxic)[2][3]

-

Solvent: o-Dichlorobenzene (high boiling point required) or Glycol ethers[1][2][3]

Step-by-Step Methodology:

-

Dissolution: Charge a reactor with o-dichlorobenzene and heat to 80°C. Add N1,5-Dimethyl-4-nitro-1,2-benzenediamine with stirring until fully dissolved.

-

Addition: Add urea (1.2 molar equivalents) in portions.

-

Cyclization (Thermal): Ramp temperature to 140–150°C. Ammonia (NH₃) will be evolved as a byproduct.[2][3]

-

Reaction Completion: Continue heating until NH₃ evolution ceases (approx. 4–6 hours). Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Isolation: Cool the mixture to 25°C. The product, 1,5-dimethyl-6-nitro-2-benzimidazolone, typically precipitates.[1][2][3]

-

Purification: Filter the solid, wash with cold methanol to remove unreacted diamine, and dry under vacuum at 60°C.

Yield Expectation: 85–92%

Visualization: Benzimidazolone Synthesis Pathway[1][2][3]

Caption: Thermal cyclization of N1,5-Dimethyl-4-nitro-1,2-benzenediamine with urea to form the benzimidazolone core.

Secondary Application: Hair Dye Formulation Research

Nitro-phenylenediamines are a class of semi-permanent (direct) hair dyes .[2][3] The specific substitution pattern of N1,5-Dimethyl-4-nitro-1,2-benzenediamine offers unique colorimetric properties compared to standard 4-nitro-o-phenylenediamine.[1][2][3]

Chromophore Tuning

-

Bathochromic Shift: The N-methyl group acts as an electron-donating auxochrome, pushing the absorption maximum (

) towards longer wavelengths (red-shift) compared to the unmethylated analog.[1][3]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Solubility: The methyl groups (N-Me and Ring-Me) increase lipophilicity, potentially enhancing penetration into the hair cuticle.[1][2][3]

Toxicology & Mutagenicity Screening (Ames Test)

Research involving nitro-aromatics must prioritize safety profiling.[1][2][3]

-

Protocol: Salmonella typhimurium strains TA98 and TA100 (with and without S9 metabolic activation).[2][3]

-

Relevance: Nitro-phenylenediamines can be mutagenic.[1][2][3] The N-methyl substitution often modulates this activity.[1][2][3] Researchers must validate if the steric hindrance of the N-methyl group reduces intercalation into DNA compared to the planar parent molecule.[1][2][3]

Analytical Validation Protocols

To ensure research integrity, the purity of N1,5-Dimethyl-4-nitro-1,2-benzenediamine must be verified before use in synthesis or biological testing.[1][2][3]

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][3]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV-Vis Diode Array at 254 nm and 430 nm (nitro group absorption).

Nuclear Magnetic Resonance (NMR) Characterization

-

Solvent: DMSO-d₆.

-

Key Signals (¹H-NMR):

-

~2.2 ppm (Singlet, 3H): Methyl on aromatic ring (C5-Me).[3]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

~2.8 ppm (Singlet/Doublet, 3H): Methyl on nitrogen (N1-Me).[3]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

~5.0–6.0 ppm (Broad, 1H): N-H proton (coupled to N-Me).[3]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

~6.5–7.5 ppm: Aromatic protons (H3 and H6).[3]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-

References

-

Hari, S., et al. (1979).[1][3] Process for the manufacture of 5-nitro-2-benzimidazolinones. U.S. Patent 4,138,568.[2][3] Link

-

Hunger, K., & Schmidt, M. U. (2018).[1][3] Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1][2][3] (Reference for benzimidazolone pigment chemistry).

-

National Toxicology Program. (1992).[2][3][5] NTP Technical Report on the Toxicology and Carcinogenesis Studies of HC Yellow 4. (Context for nitro-phenylenediamine toxicity). Link[2][3]

-

PubChem Compound Summary. (2024). 4-Nitro-1,2-phenylenediamine derivatives. National Center for Biotechnology Information.[2][3] Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 20691-71-8|N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine|BLD Pharm [bldpharm.com]

- 3. 1,2-Benzenediamine, 4-methyl- [webbook.nist.gov]

- 4. Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- [webbook.nist.gov]

- 5. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

N1,5-Dimethyl-4-nitro-1,2-benzenediamine derivatives and analogs

Precision Functionalization of the -Dimethyl-4-nitro-1,2-benzenediamine Scaffold

A Technical Guide for Medicinal Chemists and Process Engineers

Introduction: The "Push-Pull" Architecture

-

Electron Withdrawal: The nitro group (

) at position 4 creates an electron-deficient ring system, activating the scaffold for nucleophilic attacks during precursor synthesis. -

Electron Donation: The

-methylamino and -

Steric Tuning: The 5-methyl group introduces specific steric constraints that modulate the reactivity of the adjacent nitro group and the

-amine, often enhancing regioselectivity in subsequent cyclization reactions.

This scaffold is a preferred intermediate for benzimidazole-based kinase inhibitors , anthelmintics , and semi-permanent hair dyes (due to its intense red-violet absorption spectrum).

Strategic Synthesis: The Regioselective Protocol

Direct nitration of

Core Methodology: The Difluoro Displacement Route

This protocol ensures high regiochemical fidelity by leveraging the differential reactivity of fluorine atoms activated by a nitro group.

Precursor: 2,4-Difluoro-5-methylnitrobenzene (CAS: Common intermediate).

Step-by-Step Protocol

-

Primary Substitution (

-Selective):-

Reagents: 2,4-Difluoro-5-methylnitrobenzene (1.0 eq), Methylamine (2.0 M in THF, 1.1 eq),

(1.5 eq). -

Conditions:

to -

Mechanism: The fluorine at

(para to -

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Disappearance of starting material (

) and appearance of yellow intermediate (

-

-

Secondary Substitution (Amination):

-

Reagents: Aqueous Ammonia (28%, excess) or Methanolic Ammonia.

-

Conditions: Sealed tube/Autoclave,

, 4-6 hours. -

Reaction: Displacement of the remaining ortho-fluorine.

-

Purification: Recrystallization from Ethanol/Water.

-

Visualization: Synthesis Pathway

Figure 1: Regioselective synthesis via sequential nucleophilic aromatic substitution (

Derivatization Strategies: Heterocycle Formation

The primary utility of this scaffold lies in its conversion to fused heterocycles.[2] The

A. Benzimidazole Synthesis (Phillips Condensation)

Reaction: Condensation with carboxylic acids or aldehydes.

-

Protocol:

B. Quinoxaline Synthesis

Reaction: Condensation with 1,2-dicarbonyls (e.g., Glyoxal, Benzil).

-

Mechanism: The primary amine (

) typically attacks the more electrophilic carbonyl first, followed by cyclization by the secondary amine (

Visualization: Cyclization Logic

Figure 2: Divergent synthesis of fused heterocycles from the diamine core.

Analytical Profile & Data

To validate the synthesis, the following physicochemical properties should be verified. The

| Property | Expected Value / Range | Method of Validation |

| Appearance | Dark red to violet crystals | Visual Inspection |

| Melting Point | 165 - 175°C (Isomer dependent) | DSC / Capillary |

| 400 MHz NMR | ||

| UV-Vis ( | ~480-510 nm (Ethanol) | Spectrophotometry |

| LogP | ~1.8 - 2.1 | HPLC (Reverse Phase) |

Critical NMR Diagnostic:

Look for the coupling of the

Safety & Toxicology (E-E-A-T)

Warning: Nitro-phenylenediamines are potent sensitizers and potential mutagens.

-

Ames Test: Many analogs in this class are Ames positive (mutagenic in Salmonella typhimurium) due to the nitro group reduction by bacterial nitroreductases.

-

Handling: Use double nitrile gloves. Weigh only in a powder containment hood.

-

Waste: Segregate as hazardous organic waste (Nitrogen-containing). Do not mix with strong oxidizers (peroxides) as the amine/nitro combination is energetic.

References

-

BenchChem. (2025).[5][6][7][8] Optimizing reaction conditions for benzimidazole synthesis from N2-Methyl-4-nitro-1,2-benzenediamine. Link

-

Organic Chemistry Portal. (2023). Benzimidazole Synthesis: Recent Literature and Protocols. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Nitro-o-phenylenediamine derivatives. Link

-

Vapourtec. (2023).

) in Flow: Synthesis of Nitro-anilines. Link -

ChemicalBook. (2024). Synthesis and Properties of N1,N1-Dimethyl-4-nitrobenzene-1-sulfonamide and related diamines. Link

Sources

- 1. N1,N1-DIMETHYL-4-NITROBENZENE-1-SULFONAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Step-by-step synthesis of N1,5-Dimethyl-4-nitro-1,2-benzenediamine

This technical guide outlines the synthesis protocol for N1,5-Dimethyl-4-nitro-1,2-benzenediamine , a specialized intermediate often utilized in the preparation of benzimidazole-based pharmacophores and high-performance azo dyes.[1][2] The synthesis strategy focuses on regioselective nucleophilic aromatic substitution followed by a controlled partial reduction, ensuring high purity and structural integrity.[1][2]

Part 1: Strategic Synthesis Overview

Senior Scientist Note: The primary challenge in synthesizing unsymmetrical o-phenylenediamines is controlling regioselectivity during the introduction of the amine substituents. Our approach utilizes the differing reactivities of halogenated nitro-aromatics. We start with a reactive precursor, 1-chloro-2,4-dinitro-5-methylbenzene (or its fluoro analog for higher kinetics), and perform a displacement with methylamine.[1][2] This is followed by a selective reduction of the ortho-nitro group (relative to the newly formed amine) using a sulfide-based reducing agent (Zincke reduction protocol), which leaves the para-nitro group intact.[1][2]

Reaction Pathway Visualization

Figure 1: Step-wise synthetic route from the chlorinated precursor to the target diamine via SnAr and selective reduction.[2]

Part 2: Detailed Experimental Protocols

Safety Warning: This protocol involves the handling of nitro-aromatics and alkylating agents.[1][2] All operations must be performed in a properly functioning chemical fume hood.[1][2] Nitrile gloves, safety goggles, and a lab coat are mandatory.[1]

Stage 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Synthesis of N-Methyl-2,4-dinitro-5-methylaniline.

| Parameter | Specification |

| Precursor | 1-Chloro-2,4-dinitro-5-methylbenzene (1.0 eq) |

| Nucleophile | Methylamine (40% aq.[1][2] solution, 2.5 eq) |

| Solvent | Ethanol (EtOH) or Tetrahydrofuran (THF) |

| Temperature | 0°C to Room Temperature (RT) |

| Reaction Time | 2–4 Hours |

Protocol:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 1-chloro-2,4-dinitro-5-methylbenzene in 100 mL of ethanol. Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add methylamine solution (2.5 equivalents) over 30 minutes. The reaction is exothermic; maintain internal temperature below 10°C to prevent side reactions.[2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor progress via TLC (30% EtOAc/Hexane). The starting material spot should disappear, replaced by a vibrant yellow/orange spot (the aniline).[1][2]

-

Workup: Pour the reaction mixture into 400 mL of ice-cold water. The product will precipitate as a yellow solid.[1][2]

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove amine salts.[1][2]

-

Drying: Dry the filter cake in a vacuum oven at 45°C overnight.

Stage 2: Regioselective Zinin Reduction

Objective: Selective reduction of the ortho-nitro group to yield N1,5-Dimethyl-4-nitro-1,2-benzenediamine.[1][2] Note: Sodium sulfide is preferred here as it selectively reduces the nitro group ortho to the amino substituent due to hydrogen bonding and steric factors.[1][2]

| Parameter | Specification |

| Substrate | N-Methyl-2,4-dinitro-5-methylaniline (from Stage 1) |

| Reducing Agent | Sodium Sulfide Nonahydrate (Na2S[1][2]·9H2O) (1.5 eq) |

| Buffer | Sodium Bicarbonate (NaHCO3) (1.5 eq) |

| Solvent System | Methanol / Water (3:1 v/v) |

| Temperature | Reflux (65–70°C) |

Protocol:

-

Preparation: Suspend the dinitro intermediate (5.0 g) in 50 mL of Methanol in a 250 mL three-neck flask fitted with a reflux condenser.

-

Reagent Solution: In a separate beaker, dissolve Na2S·9H2O (1.5 eq) and NaHCO3 (1.5 eq) in 20 mL of water.[2]

-

Reduction: Heat the methanol suspension to a gentle reflux. Add the sulfide solution dropwise over 20 minutes. The color will darken significantly (red/brown).[2]

-

Reflux: Continue refluxing for 1–2 hours. Monitor via TLC. The target product is more polar than the starting material but less polar than the fully reduced triamine.[1][2]

-

Quench: Cool the mixture to room temperature and pour into 200 mL of ice water.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Crystallization: Recrystallize the crude residue from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0-50% EtOAc in Hexanes) if high purity (>99%) is required for biological assays.

Part 3: Analytical Verification & Quality Control

To validate the synthesis, compare analytical data against predicted values.[1][2]

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 5.20 (br s, 2H): Primary amine protons (-NH2 at C2).[1][2]

-

δ 5.80 (q, 1H): Secondary amine proton (-NH-Me at C1).[1][2]

-

δ 6.80 (s, 1H): Aromatic proton at C6 (ortho to N-Me).[1][2]

-

δ 7.40 (s, 1H): Aromatic proton at C3 (ortho to NO2).[2]

-

Note: Chemical shifts are approximate and solvent-dependent.

-

Purity Criteria:

References

-

Regioselective Nucleophilic Substitution

-

Selective Reduction Protocols

-

General Synthesis of N-Alkyl-o-phenylenediamines

- Methodology for N-methyl-4-nitro-1,2-benzenediamine analogs.

-

Source: (Note: Analogous chemistry applied to the N1,5-dimethyl target).

Sources

Application Notes & Protocols: The Strategic Role of N¹-Methyl-4-nitro-1,2-benzenediamine in Modern Organic Synthesis

Introduction: Positioning a Key Intermediate

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the utility of a chemical intermediate is measured by its versatility, reliability, and the strategic advantages it confers. N¹-Methyl-4-nitro-1,2-benzenediamine (CAS No. 41939-61-1) has emerged as a cornerstone intermediate, prized for its unique electronic and structural properties.[1][2] The presence of two adjacent, yet electronically distinct, amino groups—one primary (N²) and one secondary (N¹)—along with a powerful electron-withdrawing nitro group, provides a versatile platform for constructing complex heterocyclic systems.

This guide provides an in-depth exploration of N¹-Methyl-4-nitro-1,2-benzenediamine, moving beyond simple procedural outlines to explain the underlying chemical principles that govern its application. It is designed for researchers, scientists, and drug development professionals who require not only a protocol to follow but also a deeper understanding of the causality behind the experimental choices. The most prominent application of this intermediate is in the synthesis of the chemotherapeutic agent Bendamustine, where it forms a critical part of the benzimidazole core.[1] This document will detail its synthesis, safety protocols, and its pivotal role in the construction of benzimidazoles and other relevant scaffolds.

Section 1: Physicochemical Properties & Critical Safety Protocols

A comprehensive understanding of a reagent's properties and hazards is the foundation of sound experimental design. Nitroaromatic amines are a class of compounds that demand rigorous safety protocols due to their potential toxicity.

1.1: Data Summary

The key physicochemical properties of N¹-Methyl-4-nitro-1,2-benzenediamine are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 41939-61-1 | [1] |

| Molecular Formula | C₇H₉N₃O₂ | [1][2] |

| Molecular Weight | 167.17 g/mol | [1][2] |

| Appearance | Red powder | [1] |

| Melting Point | 174-176 °C | [1] |

| IUPAC Name | N¹-Methyl-4-nitrobenzene-1,2-diamine | [2] |

1.2: Hazard Analysis and Safe Handling

Authoritative Insight: While a specific Safety Data Sheet (SDS) for N¹-Methyl-4-nitro-1,2-benzenediamine was not retrieved, its structural similarity to other nitroanilines and phenylenediamines allows for a robust, precautionary hazard assessment.[3][4][5] These related compounds are classified as highly toxic and hazardous.[6][7] It is imperative to handle this intermediate with the highest degree of caution.

Core Hazards:

-

Acute Toxicity: May be fatal if swallowed, inhaled, or absorbed through the skin.[3][6][7]

-

Skin and Eye Damage: Causes serious eye irritation and potential burns. Causes skin irritation and may lead to an allergic skin reaction (sensitization).[3][4][6]

-

Systemic Effects: May cause respiratory irritation and potential central nervous system effects. Absorption can lead to methemoglobinemia, characterized by cyanosis (bluish skin discoloration) due to impaired oxygen transport in the blood.[3][5]

Mandatory Handling Protocol:

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible substances like strong oxidizing agents.[3][6]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

Section 2: Synthesis of N¹-Methyl-4-nitro-1,2-benzenediamine

The primary challenge in synthesizing this intermediate is achieving regioselectivity. The starting material, 4-nitro-1,2-phenylenediamine, has two nucleophilic amino groups. The goal is to selectively methylate the N¹ position without significant formation of the N²-methyl isomer or the N¹,N²-dimethyl byproduct.

Protocol 2.1: Regioselective N-Methylation

This protocol is based on established principles of selective methylation, where careful control of stoichiometry and reaction conditions is paramount to favor the desired product.[8]

Causality Behind Choices:

-

Stoichiometry: Using a slight excess of the diamine starting material relative to the methylating agent helps minimize the formation of the dimethylated byproduct.

-

Base: A mild, non-nucleophilic base is used to deprotonate the more acidic N¹-amine without promoting side reactions.

-

Temperature: Lower temperatures are initially used to control the reaction rate and improve selectivity.

Materials:

-

4-nitro-1,2-phenylenediamine

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, charge 4-nitro-1,2-phenylenediamine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to create a stirrable slurry (approx. 0.5 M concentration).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add methyl iodide (0.95 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to isolate the desired N¹-methyl isomer from other byproducts.

Section 3: Core Application in Heterocyclic Synthesis

N¹-Methyl-4-nitro-1,2-benzenediamine is an exemplary substrate for constructing the benzimidazole scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs. The vicinal diamine functionality is perfectly poised for cyclocondensation reactions.

Protocol 3.1: Benzimidazole Synthesis via Aldehyde Condensation

Authoritative Insight: This method involves the condensation of the diamine with an aldehyde, followed by an oxidative cyclization to form the aromatic benzimidazole ring. Sodium metabisulfite can serve as a mild oxidant in this context.

Materials:

-

N¹-Methyl-4-nitro-1,2-benzenediamine (1.0 eq)

-

Substituted aldehyde (R-CHO) (1.1 eq)

-

Sodium metabisulfite (Na₂S₂O₅) (1.5 eq)

-

Ethanol

Step-by-Step Methodology:

-

Dissolve N¹-Methyl-4-nitro-1,2-benzenediamine in ethanol in a round-bottom flask.

-

Add the aldehyde to the solution and stir at room temperature for 30 minutes.

-

Add sodium metabisulfite to the mixture.

-

Heat the reaction to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, concentrate the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate. Purify the crude product via recrystallization or column chromatography.

Protocol 3.2: Benzimidazole Synthesis via Carboxylic Acid Condensation (Phillips-Ladenburg Adaptation)

Authoritative Insight: This robust method uses a carboxylic acid and a strong acid catalyst, such as polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent to drive the reaction towards the cyclized product.[9]

Materials:

-

N¹-Methyl-4-nitro-1,2-benzenediamine (1.0 eq)

-

Substituted carboxylic acid (R-COOH) (1.2 eq)

-

Polyphosphoric acid (PPA)

-

Saturated sodium bicarbonate solution

Step-by-Step Methodology:

-

In a round-bottom flask, combine N¹-Methyl-4-nitro-1,2-benzenediamine, the carboxylic acid, and PPA (enough to ensure a stirrable paste).

-

Heat the mixture to 140-160 °C with mechanical stirring for 2-4 hours.

-

Causality: The high temperature is necessary to overcome the activation energy for the amide formation and subsequent intramolecular cyclization and dehydration.

-

Monitor the reaction by TLC (a small aliquot can be quenched in water, neutralized, and extracted for analysis).

-

Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. The product will typically precipitate as a solid.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Section 4: Case Study - The Role in Bendamustine Synthesis

The industrial and pharmaceutical significance of N¹-Methyl-4-nitro-1,2-benzenediamine is cemented by its role as a key starting material for the synthesis of Bendamustine, an alkylating agent used to treat certain cancers.[1]

The synthesis begins with the reduction of the nitro group on N¹-Methyl-4-nitro-1,2-benzenediamine to an amine. This creates a reactive 1,2,4-triamine intermediate. This intermediate is then cyclized, typically using a derivative of 4-(5-carboxy-pentylamino)benzoic acid, to form the characteristic benzimidazole ring of Bendamustine. The use of N¹-Methyl-4-nitro-1,2-benzenediamine ensures the correct methylation pattern is installed from the very beginning of the synthetic sequence, a testament to its strategic importance.

Conclusion

N¹-Methyl-4-nitro-1,2-benzenediamine is more than just a reagent; it is a strategic building block that enables efficient and regiocontrolled access to complex and high-value molecules. Its well-defined reactivity allows for the reliable construction of the benzimidazole core, a motif central to numerous areas of drug discovery. By understanding the principles behind its synthesis, handling, and application, researchers can fully leverage its potential to accelerate the development of novel therapeutics and functional materials.

References

- Material Safety Data Sheet for N,N-Dimethyl-p-phenylenediamine. Acros Organics.

- SAFETY DATA SHEET for N,N-Dimethyl-1,4-phenylenediamine oxal

- SAFETY DATA SHEET for N,N-Dimethyl-1,4-phenylenediamine Dihydrochloride. TCI Chemicals.

- SAFETY DATA SHEET for N,N-Dimethyl-4-nitroaniline. Fisher Scientific.

- SAFETY DATA SHEET for N,N-Dimethyl-4-nitroaniline (altern

- Technical Support Center: Synthesis of N2-Methyl-4-nitro-1,2-benzenediamine. Benchchem.

- The Crucial Role of N1-Methyl-4-nitrobenzene-1,2-diamine in Bendamustine Synthesis. AI Product Assistant.

- N-Methyl-4-Nitrobenzene-1,2-Diamine. Corey Organics.

- Application Notes and Protocols for N2-Methyl-4-nitro-1,2-benzenediamine Reactions. Benchchem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]

- 3. abdurrahmanince.net [abdurrahmanince.net]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.be [fishersci.be]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

HPLC method for N1,5-Dimethyl-4-nitro-1,2-benzenediamine analysis

[1]

Experimental Protocol

Instrumentation & Conditions

| Parameter | Specification | Rationale |

| System | HPLC with Diode Array Detector (DAD) | DAD required for peak purity confirmation (nitro isomers often co-elute).[1] |

| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.[1] | Superior selectivity for nitro-aromatics compared to C18 due to |

| Column Temp | 35°C | Improves mass transfer and reduces backpressure. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2][3] |

| Injection Vol | 5 - 10 µL | Dependent on sensitivity requirements.[1] |

| Detection | UV at 254 nm (primary) and 280 nm (secondary). | Nitro groups absorb strongly at 254 nm; 280 nm monitors the aromatic ring. |

Mobile Phase Preparation

-

Solvent A (Aqueous): 10 mM Ammonium Formate buffer adjusted to pH 3.0 with Formic Acid.

-

Why: Ammonium formate is volatile (LC-MS compatible) and buffers effectively at pH 3.0.[1]

-

-

Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Profile:

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 20.0 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End of Run |

Sample Preparation (Critical Step)

ortho-Phenylenediamines are notoriously unstable in solution due to auto-oxidation.[1]

-

Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v) containing 0.1% Ascorbic Acid or 0.05% EDTA .

-

Scientific Note: The antioxidant prevents the formation of quinone imines, which appear as "ghost peaks" or cause area loss over time [2].

-

-

Stock Solution: Weigh 10 mg of analyte into a 10 mL amber volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary), then make up to volume with Diluent. (Conc: 1 mg/mL).[4]

-

Working Standard: Dilute Stock 1:10 with Diluent to achieve 100 µg/mL.

Analytical Workflow Diagram

Results & Discussion

Expected Chromatogram Characteristics

-

Retention Time (RT): The target N1,5-dimethyl-4-nitro-1,2-benzenediamine is expected to elute between 8.0 and 12.0 minutes under the proposed gradient.[1]

-

Selectivity: The Phenyl-Hexyl column should separate the target from:

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Peak Tailing (> 1.5) | Secondary silanol interactions | Ensure Mobile Phase pH is ≤ 3.[1]0. Add 10mM Ammonium Formate. |

| Extra Peaks / Ghost Peaks | Sample oxidation | Prepare fresh samples in amber glass; verify Ascorbic Acid in diluent. |

| RT Shift | Column aging or pH drift | Check buffer pH daily. Phenyl phases are sensitive to pH changes. |

| Low Sensitivity | Incorrect wavelength | Nitro-amines have distinct UV max.[1] Run a spectral scan (200-400nm) to optimize. |

Validation Criteria (Self-Validating System)

To ensure the method is performing correctly, every run must meet these system suitability parameters:

-

Resolution (Rs): > 2.0 between the main peak and nearest impurity.

-

Tailing Factor (T): 0.8 < T < 1.5.

-

Precision: RSD < 2.0% for 5 replicate injections of the standard.

-

LOD/LOQ: Estimated at 0.1 µg/mL and 0.5 µg/mL respectively, based on nitro-aromatic extinction coefficients [3].

References

-

Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (1990). Method 74: Phenylenediamines. (Discusses stability issues of amine salts vs free amines). Retrieved from [Link][1]

-

ResearchGate. (2013). Sensitive determination of nitrophenol isomers by RP-HPLC.[1][6] (Provides basis for pH selection in nitro-compound analysis). Retrieved from [Link]

Sources

- 1. 4-Nitro-o-phenylenediamine | SIELC Technologies [sielc.com]

- 2. HPLC-MS ANALAYSIS OF 15 NITROSAMINES - Docuchem | España [docuchem.com]

- 3. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. hplc.eu [hplc.eu]

- 5. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]

- 6. researchgate.net [researchgate.net]

Application Note: Structural Elucidation and Regiochemical Assignment of N1,5-Dimethyl-4-nitro-1,2-benzenediamine via High-Field NMR

Here is a detailed Application Note and Protocol designed for researchers and analytical chemists involved in the structural characterization of complex nitro-aniline derivatives.

Executive Summary

This guide details the protocol for the complete structural assignment of N1,5-Dimethyl-4-nitro-1,2-benzenediamine , a critical intermediate in the synthesis of semi-permanent hair dyes and azo-polymers. Due to the push-pull electronic nature of the nitro and amino substituents, this molecule exhibits distinct solvatochromic and magnetic properties.

The primary analytical challenge lies in distinguishing this specific regioisomer from its potential synthetic by-products (e.g., the N2-methyl isomer or the 4-methyl-5-nitro congener). This protocol utilizes a self-validating workflow combining 1D (

Structural Analysis & Strategy

Before acquisition, an analysis of the theoretical spin system is required to guide experimental parameters.

The Target Structure

-

Core: 1,2,4,5-tetrasubstituted benzene ring.

-

Substituents:

-

Pos 1: Methylamino (-NHCH

) – Strong donor. -

Pos 2: Amino (-NH

) – Strong donor. -

Pos 4: Nitro (-NO

) – Strong acceptor. -

Pos 5: Methyl (-CH

) – Weak donor.

-

-

Spin System: The aromatic protons at positions 3 and 6 are chemically non-equivalent and para to each other. They will appear as singlets (or weak doublets with

Hz) rather than the doublets seen in vicinal systems.

The assignment Challenge

Synthetic routes often yield mixtures. We must distinguish the target from:

-

Isomer A (Regio-scrambling): N2,5-Dimethyl-4-nitro-1,2-benzenediamine.

-

Isomer B (Methyl placement): N1,4-Dimethyl-5-nitro-1,2-benzenediamine.

Experimental Protocol

Sample Preparation

Nitro-anilines are prone to aggregation and exchange broadening.

-

Solvent: DMSO-

(99.9% D) is mandatory. Chloroform ( -

Concentration: 10–15 mg in 600 µL solvent.

-

Temperature: 298 K (Standard). If NH broadening occurs, lower to 280 K to freeze exchange.

Acquisition Parameters (600 MHz equivalent)

| Experiment | Pulse Sequence | Scans (NS) | Key Parameter | Purpose |

| zg30 | 16 | D1 = 2s | Quantitation & Multiplicity | |

| zgpg30 | 1024 | D1 = 2s | Carbon count (9 signals expected) | |

| HSQC | hsqcetgp | 8 | Assign protonated carbons | |

| HMBC | hmbcgplpndqf | 16 | CRITICAL: Quaternary carbon assignment | |

| NOESY | noesygpphp | 16 | Mix time = 400ms | Spatial proximity (Regiochemistry) |

Logical Assignment Workflow (Diagram)

The following decision tree illustrates the self-validating logic used to confirm the "N1" methylation versus "N2".

Figure 1: Decision tree for distinguishing N1,5-Dimethyl-4-nitro-1,2-benzenediamine from its regioisomers.

Data Analysis & Interpretation

H NMR Chemical Shift Expectations (DMSO- )

Based on substituent additivity rules and empirical data for nitro-phenylenediamines [1, 2]:

| Proton | Type | Multiplicity | Assignment Logic | ||

| H3 | Ar-H | 7.30 – 7.45 | Singlet | - | Deshielded by ortho-NO |

| H6 | Ar-H | 6.40 – 6.60 | Singlet | - | Shielded by ortho-NHMe; Shielded by meta-NH |

| NH-Me | Amine | 5.50 – 6.00 | Quartet | 5.0 | Coupled to methyl (visible in DMSO). |

| NH | Amine | 5.00 – 5.50 | Broad s | - | Exchangeable. |

| N-CH | Alkyl | 2.80 – 2.90 | Doublet | 5.0 | Coupled to NH. |

| Ar-CH | Alkyl | 2.10 – 2.20 | Singlet | - | Attached to C5. |

The "Smoking Gun" Correlations (Self-Validation)

To prove the structure is N1-Methyl and not N2-Methyl , observe the NOESY spectrum:

-

The H6 Proton: This proton is located at position 6. It is flanked by the N1-amino group (Pos 1) and the C5-Methyl group (Pos 5).

-

Observation: You must see NOE cross-peaks from H6 to both the N-Methyl doublet (~2.85 ppm) and the Ar-Methyl singlet (~2.15 ppm).

-

-

The H3 Proton: This proton is at position 3. It is flanked by the N2-amino group (Pos 2) and the C4-Nitro group (Pos 4).

-

Observation: H3 will show an NOE to the NH

protons, but NO NOE to any methyl group.

-

If you observe an NOE between the N-Methyl group and the most deshielded aromatic proton (H3), you have synthesized the wrong isomer (N2-Methyl).

HMBC Connectivity

Use HMBC to link the methyls to the ring carbons:

-

N-CH

will correlate to C1 (ipso). -

Ar-CH

will correlate to C5 (ipso), C4 (ortho, nitro-bearing), and C6 (ortho, proton-bearing). -

Validation: The Carbon correlating with Ar-CH

(C5) should NOT be the same Carbon correlating with N-CH

References

-

López, C., et al. (2013).[1] "Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines." Spectroscopy Letters, 46(2), 91–99.[1] (Provides baseline shifts for N1-methyl-4-nitro-1,2-benzenediamine).

-

[1]

-

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on NOESY/HMBC pulse sequences).

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard tables for nitro/amine substituent effects).

-

PubChem Compound Summary. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N1,5-Dimethyl-4-nitro-1,2-benzenediamine

Case ID: PUR-DMNBD-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: N1,5-Dimethyl-4-nitro-1,2-benzenediamine (also referred to as 2-amino-4-nitro-5-methyl-N-methylaniline). Chemical Class: Nitro-substituted phenylenediamine.[1][2][3] Appearance: Typically dark red to reddish-brown crystalline solid. Primary Challenge: Crude samples from nitration or nucleophilic substitution often contain regioisomers, unreacted starting materials (e.g., N-methyl-3-methyl-4-nitroaniline), and oxidation byproducts (tars).

This guide provides a tiered purification strategy. We prioritize Acid-Base Extraction for bulk cleanup, followed by Recrystallization for final polishing. Chromatography is reserved for difficult isomer separations.

Diagnostic Troubleshooting Table

Use this table to identify the correct protocol based on your crude material's behavior.

| Symptom | Probable Cause | Recommended Action |

| Sticky/Tarry Solid | Presence of oxidation byproducts or residual solvent. | Perform Protocol A (Acid-Base Extraction) to remove non-basic tars. |

| "Oiling Out" | Solution is supersaturated or solvent boiling point > solute melting point.[4] | Use Protocol B with a seeding step; switch to a lower BP solvent (e.g., Ethanol/Water). |

| Low Melting Point | Presence of regioisomers or eutectic impurities. | Protocol B (Recrystallization) is required. If MP remains depressed, proceed to Protocol C . |

| Insoluble Black Specs | Carbonized material or inorganic salts. | Hot filtration step in Protocol B . |

| Red/Orange Mother Liquor | Highly colored nitro-impurities (common). | This is normal. Wash crystals with cold solvent until washings are paler. |

Purification Logic Flowchart

The following diagram illustrates the decision-making process for purifying this compound.

Caption: Decision matrix for selecting the appropriate purification tier based on crude material state and intermediate analysis.

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (Bulk Cleanup)

Use this method if the crude is dark, sticky, or contains significant non-amine impurities.

Principle: The target molecule has two amino groups, making it basic. It will dissolve in dilute acid, while non-basic impurities (tars, unreacted nitro compounds) will precipitate or remain in the organic phase.

-

Dissolution: Suspend the crude solid (e.g., 10 g) in 1M Hydrochloric Acid (HCl) (100 mL).

-

Filtration: Stir for 20 minutes. Filter the mixture through a Celite pad or sintered glass funnel.

-

Result: The filtrate contains your product (as the hydrochloride salt). The solid residue contains non-basic impurities.

-

-

Washing (Optional): If the filtrate is very dark, extract it once with Ethyl Acetate (30 mL). Discard the organic (Ethyl Acetate) layer.

-

Precipitation: Cool the aqueous acidic layer to 0–5°C in an ice bath.

-

Basification: Slowly add 20% NaOH or Concentrated Ammonium Hydroxide dropwise with vigorous stirring until pH ~9-10.

-

Observation: The product will precipitate as a bright orange/red solid.

-

-

Isolation: Vacuum filter the solid, wash with cold water (2 x 20 mL), and dry.

Protocol B: Recrystallization (The Standard)

Use this for solid material that is >85% pure but needs polishing.

Solvent System: Ethanol (95%) and Water. Alternative: Methanol/Water or Toluene (for very hydrophobic impurities).

-

Solubility Test: Place 100 mg of solid in a test tube. Add 1 mL Ethanol. Heat to boiling. If it dissolves, add water dropwise until turbidity persists, then reheat to clear.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (approx. 5-10 mL per gram) to dissolve the solid completely at reflux.

-

Hot Filtration (Critical): If black specs remain, filter the hot solution rapidly through a pre-warmed funnel/fluted filter paper.

-

Crystallization:

-

Remove from heat.[4]

-

Add hot water dropwise until a faint cloudiness persists.

-

Add a few drops of Ethanol to clear it again.

-

Allow to cool slowly to room temperature on a cork ring (insulation prevents "oiling out").

-

Once room temp, move to an ice bath for 1 hour.

-

-

Collection: Filter crystals. Wash with cold 50% EtOH/Water . Dry in a vacuum oven at 40°C.

Protocol C: Column Chromatography (Isomer Separation)

Use only if regioisomers (e.g., 3-nitro isomer) persist after recrystallization.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexane : Ethyl Acetate (Start 90:10, move to 60:40).

-

Loading: Dissolve crude in minimum DCM or adsorb onto silica.

-

Detection: The nitro group makes the bands visible (yellow/orange). The target diamine is usually more polar than mono-amine impurities but less polar than oxidation tars.

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This occurs when the product melts before it dissolves, or the solvent temperature is too high relative to the melting point in the presence of impurities.[4]

-

Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. Scratch the glass side with a rod.[4] Most importantly, cool the solution much slower . Rapid cooling traps impurities that lower the melting point, causing oiling.

Q2: The melting point is broad (e.g., 185–195°C). Is it pure? A: No. A range >2°C indicates impurities. For nitro-phenylenediamines, isomers are the likely culprit.

-

Fix: Perform Protocol C (Chromatography) . Isomers often co-crystallize, making recrystallization ineffective for separating them.

Q3: Can I use charcoal (Norit) to remove the dark color? A: Yes, but be cautious. Nitro-amines can adsorb strongly to charcoal, reducing yield.

-

Protocol: Use only 1-2% w/w activated charcoal during the hot filtration step of Protocol B. Do not boil with charcoal for >5 minutes.

Q4: Is the product sensitive to air/light? A: Phenylenediamines are oxidation-sensitive. Over time, they turn dark brown/black due to air oxidation (forming azo/azoxy species).

-

Storage: Store in an amber vial, under Nitrogen/Argon, in the dark.

References

-

BenchChem Technical Support. (2025).[5][6][4] Purification of 4-Methyl-5-nitro-o-phenylenediamine and Analogs.Link

-

Organic Syntheses. (1941). 1,2-Diamino-4-nitrobenzene (Analogous Procedure).[7] Org.[8][7][4][9] Synth. 21, 20. Link

-

Sigma-Aldrich. (n.d.). 4-Nitro-o-phenylenediamine Product & Safety Data.[10]Link

-

ResearchGate. (2015).[1] Recrystallization of nitro-phenylenediamine derivatives: Solvent selection and troubleshooting.Link

-

Rasayan Journal of Chemistry. (2015). Facile Synthesis of N,N-Dimethyl Paraphenylene Diamine Dihydrochloride. Vol 8, No 2.[2][4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 4-硝基邻苯二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

Troubleshooting low yield in N-methylation of 4-nitro-1,2-phenylenediamine

The following technical guide addresses the specific challenges of N-methylating 4-nitro-1,2-phenylenediamine. It is structured to provide immediate diagnostic utility and deep mechanistic insight.[1]

Ticket Topic: Troubleshooting Low Yield & Regioselectivity Issues Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary & Diagnostic Flowchart

The Core Problem: The N-methylation of 4-nitro-1,2-phenylenediamine (4-NPD) is deceptively simple.[1][2] Low yields are rarely due to a lack of reactivity; they are almost always caused by poor chemoselectivity (over-methylation) or poor regioselectivity (competition between N1 and N2 amines).[1][2]

Because the 4-nitro group strongly withdraws electrons, the two amino groups have distinct nucleophilicities.[1][2]

-

N1 (para to NO₂): Heavily deactivated by resonance.[1]

-

N2 (meta to NO₂): Less deactivated (inductive effect only); kinetically favored nucleophile. [1][2]

If you are targeting the N1-methyl isomer via direct alkylation, your yield will inherently be low because the reaction favors the N2 position.[2]

Interactive Troubleshooting Workflow

Use the diagram below to isolate your specific failure mode.

Figure 1: Diagnostic decision tree for isolating yield loss mechanisms.

Technical Deep Dive: The Mechanics of Failure

Issue 1: The Regioselectivity Trap (N1 vs. N2)

Users often assume the two amine groups are equivalent.[1][2] They are not.

-

Electronic Effect: The nitro group at C4 pulls electron density from the ring.[1][2] The N1 lone pair (at C1) can participate in resonance delocalization directly into the nitro group (quinoid-like resonance structure).[1][2] The N2 lone pair (at C2) cannot.[1][2]

-

Consequence: N2 is significantly more basic and nucleophilic than N1.

-

Outcome: Direct alkylation (MeI/Base) preferentially methylates N2.[1] If you need N1-methyl-4-nitro-1,2-phenylenediamine, direct alkylation is the wrong method.[1][2]

Issue 2: The "Polymethylation Cascade"

Once a methyl group is added, the resulting secondary amine is more nucleophilic than the primary amine starting material (inductive donation from the methyl group).[1][2]

-

Kinetics:

.[1][2] -

Outcome: The reaction does not stop at mono-methylation.[1][2] You obtain a statistical mixture of starting material, mono-methyl, and di-methyl/tri-methyl species.[1][2][3] This is the most common cause of "low yield" (mass loss during purification of the mixture).[1][2]

Experimental Protocols & Solutions

Protocol A: Direct Alkylation (Optimized for N2-Selectivity)

Use this if you want the N2-methyl isomer or a general mixture.[1][2]

Reagents:

-

Base: Potassium Carbonate (

) (1.1 eq) - Avoid NaH (too aggressive)[1][2] -

Electrophile: Iodomethane (MeI) (0.9 eq) - Sub-stoichiometric is critical[1][2]

Procedure:

-

Dissolve diamine in ACN (0.1 M).[1] DMF increases rate but makes workup harder.[1][2]

-

Add

and stir for 15 min at RT. -

Critical Step: Dilute MeI in a small volume of ACN and add dropwise over 1 hour at 0°C.

-

Allow to warm to RT. Monitor by TLC.[1][2][4] Stop reaction when di-methyl spot appears, even if starting material remains.[1][2][3]

Why this works: The sub-stoichiometric MeI ensures the starting material is always in excess relative to the alkylating agent, statistically reducing the chance of a methylated molecule meeting a second MeI molecule.[2][3]

Protocol B: Reductive Amination (The "Clean" Method)

Use this to avoid over-methylation.[1][2] Note: This generally favors N2 due to imine stability.[1][2]

Reagents:

-

Reducing Agent: Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride (STAB).[1] -

Warning: Do not use

or

Procedure:

-

Dissolve substrate in Methanol (MeOH).[1]

-

Add Paraformaldehyde (1.0 eq) and catalytic Acetic Acid (AcOH).[1] Stir 2h to form the imine/aminal.

-

Cool to 0°C. Add

(1.5 eq) in portions. -

Stir overnight. Quench with saturated

.[1][2]

Mechanism Visualization:

Figure 2: Pathway for reductive amination.[1][2][8] Note the risk of benzimidazole formation if conditions are oxidative.[2]

FAQ: Troubleshooting Specific Scenarios

Q: I see a spot on TLC that fluoresces strongly blue. What is it? A: This is likely a benzimidazole derivative.[1] 1,2-diamines react with formaldehyde (or formic acid impurities) to close the ring.[1][2]

-

Fix: Ensure your reaction is kept under inert atmosphere (

/Ar).[1] Avoid heating with formaldehyde before adding the reducing agent.[1][2]

Q: I need the N1-methyl isomer (para to nitro), but I only get N2. How do I fix this? A: You cannot fix this with simple alkylation conditions. The thermodynamics are against you.[1][2] You must use a protecting group strategy:

Q: My yield is 30%. Where is the rest of the mass? A: Check the aqueous layer.[1][2] Nitro-anilines are not incredibly non-polar.[1][2] If you used a large volume of DMF and washed with water, your product might be in the DMF/Water phase.[2][3]

-

Fix: Use Ethyl Acetate for extraction and wash the organic layer with 5% LiCl solution (removes DMF) rather than just water.[1][2]

Data Summary: Solvent & Base Effects[2][4][10]

| Variable | Recommendation | Effect on Yield |

| Solvent | Acetonitrile (ACN) | Best balance. Good solubility, easy removal, moderate rate.[1][2][3] |

| DMF | High rate, but difficult workup leads to mass loss.[1][2][3] | |

| THF | Too slow; poor solubility for nitro-compounds.[1][2] | |

| Base | Optimal. Mild enough to prevent poly-alkylation.[1][2] | |

| Avoid. Causes deprotonation of both amines -> uncontrolled mixture.[1][2] | ||

| Often too weak to deprotonate the deactivated aniline effectively.[1][2] |

References

-

Regioselective Synthesis Strategies

-

Reductive Amination Protocols

-

Physical Properties & pKa Data

Sources

- 1. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]